guanidine;(Z)-octadec-9-enoic acid

Description

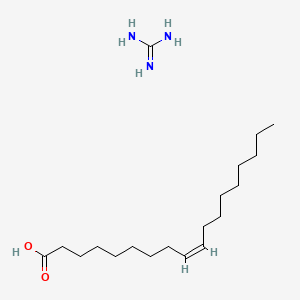

Guanidine is a nitrogen-rich organic compound with the formula $ \text{CH}5\text{N}3 $. It is a strong base and plays roles in urea metabolism and oxidative stress pathways. Guanidine derivatives, such as guanidinoacetic acid and methylguanidine, are critical in biological systems, including energy transfer (e.g., creatine synthesis) and as biomarkers for renal dysfunction . Its synthesis involves hydroxyl radical-mediated degradation of arginine or other guanidino compounds, particularly in uremic conditions .

(Z)-Octadec-9-enoic acid (oleic acid) is a monounsaturated omega-9 fatty acid ($ \text{C}{18}\text{H}{34}\text{O}_2 $) with a cis double bond at the 9th carbon. It is abundant in olive oil, nuts, and animal fats, and is associated with cardiovascular health due to its role in reducing LDL cholesterol . Its structural isomer, elaidic acid ($ (E) $-isomer), is a trans-fat linked to adverse health effects .

Properties

CAS No. |

53048-47-8 |

|---|---|

Molecular Formula |

C19H39N3O2 |

Molecular Weight |

341.5 g/mol |

IUPAC Name |

guanidine;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);(H5,2,3,4)/b10-9-; |

InChI Key |

BNIUBPTWOFTVLL-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(=N)(N)N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(=N)(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of amines with thiourea derivatives, which act as guanidylating agents. This reaction can be catalyzed by various metal catalysts or coupling reagents . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has been shown to be highly efficient .

For the preparation of guanidine;(Z)-octadec-9-enoic acid, a possible synthetic route could involve the reaction of guanidine with octadec-9-enoic acid under appropriate conditions. This reaction may require the use of coupling reagents or catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of guanidine derivatives often involves large-scale reactions using readily available starting materials and efficient catalytic processes. The use of transition metal catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Guanidine;(Z)-octadec-9-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The double bond in the octadec-9-enoic acid moiety can be oxidized to form epoxides or other oxidation products.

Reduction: The double bond can also be reduced to form saturated derivatives.

Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where it acts as a nucleophile

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, peracids), reducing agents (e.g., hydrogen gas, metal hydrides), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bond can yield epoxides, while reduction can produce saturated fatty acid derivatives. Substitution reactions involving the guanidine moiety can lead to a variety of substituted guanidine derivatives .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in organic reactions

Biology: As a probe for studying biological processes involving guanidine and fatty acid interactions

Medicine: Potential use in drug development due to its unique combination of guanidine and fatty acid functionalities

Industry: Applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of guanidine;(Z)-octadec-9-enoic acid involves its interaction with various molecular targets and pathways. Guanidine is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The octadec-9-enoic acid moiety can interact with lipid membranes and influence their properties .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Guanidine Derivatives

(See Section 2.1 for table content.)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.